REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]([CH2:17][NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[OH:16])=[N:13][CH:14]=1)C1C=CC=CC=1>[Pd].C(O)C>[C:19]([NH:18][CH2:17][CH:15]([C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][N:13]=1)[OH:16])([CH3:22])([CH3:20])[CH3:21]
|
Name
|
5-benzyloxy-α-(N-t-butylaminomethyl)-2-pyridinemethanol
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C(O)CNC(C)(C)C
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered
|
Type
|
CUSTOM
|
Details
|
ethanol evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCC(O)C1=NC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |